molecular formula C9H6BrNO3 B1413789 3-Bromo-2-cyano-6-methoxybenzoic acid CAS No. 1804402-05-8

3-Bromo-2-cyano-6-methoxybenzoic acid

Cat. No.: B1413789
CAS No.: 1804402-05-8
M. Wt: 256.05 g/mol
InChI Key: MQGHPUWZPDSPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyano-6-methoxybenzoic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-6-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-6-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-6-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.

    Reduction Products: Amino derivatives or carboxylic acids.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Bromo-2-cyano-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-6-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a cyano group.

    2-Bromo-3-cyano-6-methoxybenzoic acid: Positional isomer with the bromine and cyano groups swapped.

    3-Bromo-6-methoxybenzoic acid: Lacks the cyano group.

Uniqueness

3-Bromo-2-cyano-6-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, in particular, adds versatility to its chemical behavior, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-2-cyano-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHPUWZPDSPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 2
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 3
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 4
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 5
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-cyano-6-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.